molecular formula C17H24N2O2 B2923326 1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pent-4-en-1-one CAS No. 2380042-95-3

1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2923326
CAS No.: 2380042-95-3
M. Wt: 288.391
InChI Key: IYXBETLZHDPZOV-UHFFFAOYSA-N
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Description

1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pent-4-en-1-one is a complex organic compound that features a piperidine ring, a pyridine ring, and an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pent-4-en-1-one typically involves multi-step organic reactions. One common method involves the reaction of 6-methylpyridin-2-ol with a suitable piperidine derivative under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including alkylation and oxidation, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone functional group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: The piperidine and pyridine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pent-4-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1,3,5-tris((6-methylpyridin-2-yl)oxy)benzene: This compound shares the 6-methylpyridin-2-yl group but has a different core structure.

    Imidazole-containing compounds: These compounds have similar heterocyclic structures and are known for their broad range of chemical and biological properties.

Uniqueness: 1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pent-4-en-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-3-4-10-17(20)19-11-6-8-15(12-19)13-21-16-9-5-7-14(2)18-16/h3,5,7,9,15H,1,4,6,8,10-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXBETLZHDPZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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